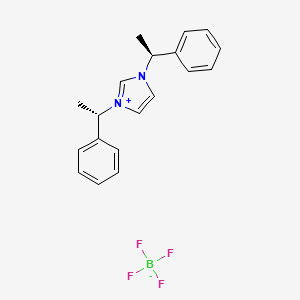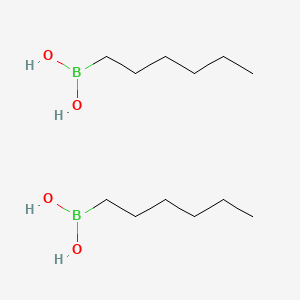
(3R)-3-amino-3-(trifluoromethyl)-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(trifluoromethyl)-1H-indol-2-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, and an indole core, a structure commonly found in many natural products and pharmaceuticals. The presence of the amino group at the 3-position adds to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(trifluoromethyl)-1H-indol-2-one typically involves the introduction of the trifluoromethyl group and the amino group onto the indole core. One common method involves the reaction of a suitable indole precursor with trifluoromethylating agents under controlled conditions. The amino group can be introduced through nucleophilic substitution reactions or reductive amination processes.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications, and continuous flow processes may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(trifluoromethyl)-1H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxo derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R)-3-amino-3-(trifluoromethyl)-1H-indol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(trifluoromethyl)-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, while the amino group can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-(trifluoromethyl)-1H-indol-2-one: Unique due to its specific substitution pattern and trifluoromethyl group.
(3R)-3-amino-3-(trifluoromethyl)-1H-indol-3-one: Similar structure but different substitution pattern.
(3R)-3-amino-3-(trifluoromethyl)-1H-indol-4-one: Another similar compound with a different substitution pattern.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group significantly influences its reactivity and interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H7F3N2O |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
(3R)-3-amino-3-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)8(13)5-3-1-2-4-6(5)14-7(8)15/h1-4H,13H2,(H,14,15)/t8-/m1/s1 |
InChI Key |
QDYCFINFMUZPGG-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@](C(=O)N2)(C(F)(F)F)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![SodiuM 3-[Ethyl(M-tolyl)aMino]-2-hydroxy-1-propanesulfonate Hydrate](/img/structure/B13910467.png)




![2-Chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-nicotinamide](/img/structure/B13910491.png)
![Methyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13910496.png)


